molecular formula C14H19IO3 B13957401 hexan-3-yl (4-iodophenyl)methyl carbonate CAS No. 60075-69-6

hexan-3-yl (4-iodophenyl)methyl carbonate

Cat. No.: B13957401
CAS No.: 60075-69-6
M. Wt: 362.20 g/mol
InChI Key: VZYPHFGDCPTQEA-UHFFFAOYSA-N
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Description

Hexan-3-yl (4-iodophenyl)methyl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of a hexyl group, an iodophenyl group, and a carbonate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexan-3-yl (4-iodophenyl)methyl carbonate typically involves the reaction of hexan-3-ol with 4-iodobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Hexan-3-ol+4-Iodobenzyl chloroformateBaseHexan-3-yl (4-iodophenyl)methyl carbonate\text{Hexan-3-ol} + \text{4-Iodobenzyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} Hexan-3-ol+4-Iodobenzyl chloroformateBase​Hexan-3-yl (4-iodophenyl)methyl carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexan-3-yl (4-iodophenyl)methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the iodophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Hexan-3-yl (4-iodophenyl)methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexan-3-yl (4-iodophenyl)methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The carbonate ester linkage can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The iodophenyl group can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Hexan-3-yl (4-iodophenyl)methyl carbonate can be compared with other similar compounds such as:

    Hexyl (4-iodophenyl)methyl carbonate: Similar structure but with a different alkyl chain length.

    Hexan-3-yl (4-bromophenyl)methyl carbonate: Similar structure but with a different halogen substituent.

    Hexan-3-yl (4-chlorophenyl)methyl carbonate: Similar structure but with a different halogen substituent.

Properties

CAS No.

60075-69-6

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

hexan-3-yl (4-iodophenyl)methyl carbonate

InChI

InChI=1S/C14H19IO3/c1-3-5-13(4-2)18-14(16)17-10-11-6-8-12(15)9-7-11/h6-9,13H,3-5,10H2,1-2H3

InChI Key

VZYPHFGDCPTQEA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)OC(=O)OCC1=CC=C(C=C1)I

Origin of Product

United States

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